An In-depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2R,5S)-1-benzyl-2,5-dimethylpiperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral disubstituted piperazine that serves as a crucial building block in medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable intermediate in the synthesis of complex, high-value molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its significant role in the development of therapeutic agents, with a focus on its application as a precursor to delta-opioid receptor agonists.
Core Chemical and Physical Properties
(2R,5S)-1-benzyl-2,5-dimethylpiperazine, also known as trans-1-benzyl-2,5-dimethylpiperazine, is a derivative of piperazine with a benzyl group on one nitrogen and methyl groups at the 2 and 5 positions. The (2R,5S) stereochemistry indicates a trans configuration of the two methyl groups relative to the piperazine ring. This specific spatial arrangement is critical for its utility in asymmetric synthesis and for the biological activity of its derivatives.[1]
The free base of this compound is less commonly available commercially than its dihydrochloride salt. The salt form exhibits enhanced water solubility, a desirable characteristic for pharmaceutical applications.[2] The hydrophobic nature of the benzyl and methyl groups influences its solubility and permeability in biological systems.[2]
Table 1: Physicochemical Properties of (2R,5S)-1-benzyl-2,5-dimethylpiperazine and its Precursor
| Property | (2R,5S)-1-benzyl-2,5-dimethylpiperazine (Free Base) | trans-2,5-Dimethylpiperazine (Precursor) |
| Molecular Formula | C₁₃H₂₀N₂ | C₆H₁₄N₂[3] |
| Molecular Weight | 204.31 g/mol | 114.19 g/mol [3] |
| Appearance | White to off-white solid (predicted) | White to yellow crystalline powder[3][4] |
| Melting Point | Data not available | 115-118 °C[5][6] |
| Boiling Point | Data not available | 162-165 °C[5] |
| Solubility | Soluble in organic solvents like dichloromethane and toluene.[7] | Soluble in water (50 g/100 mL at 20°C)[8] |
| CAS Number | 745031-35-0 (for the (2S,5S)-cis isomer, often used interchangeably in general descriptions) | 2815-34-1[3] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine is typically achieved through the N-benzylation of the chiral precursor, trans-2,5-dimethylpiperazine. The following protocol is a representative method based on established procedures for the N-alkylation of piperazines.[7][9]
Causality in Experimental Choices:
-
Starting Material: The use of enantiomerically pure trans-2,5-dimethylpiperazine is crucial to obtain the desired stereoisomer of the final product.
-
Solvent: Anhydrous conditions are necessary to prevent hydrolysis of the reagents and side reactions.[7] Dichloromethane or toluene are suitable solvents for this reaction.[7]
-
Base: A non-nucleophilic base such as potassium carbonate is used to neutralize the acid formed during the reaction without competing with the piperazine nucleophile.
-
Purification: Column chromatography is a standard method for purifying the product from any unreacted starting materials and by-products.
Experimental Workflow:
Figure 1: General workflow for the synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of trans-2,5-dimethylpiperazine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (2 equivalents).
-
Addition of Reagent: Cool the mixture to 0°C in an ice bath. Add benzyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2R,5S)-1-benzyl-2,5-dimethylpiperazine.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and signals for the piperazine ring protons and the methyl groups.[10][11] The chemical shifts and coupling patterns of the piperazine ring protons will be complex due to its chair conformation.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperazine ring and the methyl groups.[8][12] The chemical shifts of the piperazine carbons are sensitive to the substitution pattern and stereochemistry.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of benzylpiperazines typically shows a prominent base peak at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) formed from the benzyl group.[4][13] Other significant fragments would arise from the cleavage of the piperazine ring.[1][4] The molecular ion peak (M⁺) at m/z 204 should also be observable.
Infrared (IR) Spectroscopy:
The IR spectrum of (2R,5S)-1-benzyl-2,5-dimethylpiperazine would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-C stretching of the aromatic ring.
Applications in Drug Development: A Precursor to Delta-Opioid Receptor Agonists
(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a key intermediate in the synthesis of potent and selective delta-opioid receptor agonists, most notably SNC80.[7] SNC80 is a non-peptidic agonist that has been instrumental in studying the physiological and behavioral effects of delta-opioid receptor activation.[14][15]
The delta-opioid receptor, a G-protein coupled receptor (GPCR), is a promising target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists like morphine. Activation of the delta-opioid receptor has been shown to produce antinociceptive (pain-relieving), antidepressant-like, and anxiolytic effects.[15]
Signaling Pathway of Delta-Opioid Receptor Agonists:
The binding of an agonist like an SNC80 derivative to the delta-opioid receptor initiates a cascade of intracellular signaling events. This primarily involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[14][15] This ultimately results in a reduction in neuronal excitability and neurotransmitter release, contributing to the observed pharmacological effects.[3][15]
Figure 2: Simplified signaling pathway of a delta-opioid receptor agonist.
Safety and Handling
As with all chemical reagents, (2R,5S)-1-benzyl-2,5-dimethylpiperazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on the safety data for related piperazine and benzylamine compounds, this substance should be considered as potentially harmful if swallowed, inhaled, or absorbed through the skin.[16][17][18] It may cause skin and eye irritation.[18]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[19]
Conclusion
(2R,5S)-1-benzyl-2,5-dimethylpiperazine is a stereochemically defined building block of significant importance in the field of medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, provides a valuable intermediate for the development of novel therapeutics, particularly those targeting the delta-opioid receptor. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and scientists working in drug discovery and development.
References
-
delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway. (2005). Life Sciences, 78(1), 54-60. [Link]
-
Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. (2012). Journal of Analytical Toxicology, 36(4), 233-242. [Link]
-
Role of signalling molecules in behaviours mediated by the δ opioid receptor agonist SNC80. (2018). British Journal of Pharmacology, 175(6), 893-904. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). RSC. Retrieved February 17, 2026, from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie, 62(11-12), 903-911. [Link]
-
¹H NMR Chemical Shifts. (2022). University of Puget Sound. Retrieved February 17, 2026, from [Link]
-
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. (2012). Tetrahedron Letters, 53(36), 4848-4851. [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)₃ mediated radical cyclizations. (2016). Molecules, 21(11), 1489. [Link]
-
(2R,5S)-2,5-Dimethylpiperazine. (n.d.). Chemsrc. Retrieved February 17, 2026, from [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. Retrieved February 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 384-411. [Link]
-
1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 3. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. digital.csic.es [digital.csic.es]
- 7. (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8 | Benchchem [benchchem.com]
- 8. Sci-Hub: are you are robot? [sci-hub.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 14. delta-Opioid receptor agonist SNC80 elicits peripheral antinociception via delta(1) and delta(2) receptors and activation of the l-arginine/nitric oxide/cyclic GMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of signalling molecules in behaviours mediated by the δ opioid receptor agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mmbio.byu.edu [mmbio.byu.edu]
- 17. fishersci.com [fishersci.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. chemscene.com [chemscene.com]
